

Propylene Pentamer: A Deep Dive into Molecular Structure and Branching

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propylene pentamer*

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This technical guide provides a comprehensive overview of the molecular structure and branching of **propylene pentamer**, a complex olefin oligomer with significant applications in various industrial processes. This document delves into the isomeric complexity of **propylene pentamer**, outlines the analytical methodologies for its characterization, and presents a mechanistic look at its synthesis.

Introduction

Propylene pentamer is a C₁₅ olefin produced through the catalytic oligomerization of propylene monomers. Its chemical formula is C₁₅H₃₀. Unlike its linear counterparts, **propylene pentamer** is a highly branched molecule, a characteristic that significantly influences its physical and chemical properties, such as enhanced solubility and reduced crystallinity.^[1] This intricate branching arises from the carbocationic mechanism of the polymerization process, leading to a complex mixture of structural isomers. Understanding the nuances of these isomeric structures is paramount for optimizing its use in applications ranging from synthetic lubricants and fuels to chemical intermediates.

Molecular Structure and Isomerism

The oligomerization of propylene results in a variety of branched structures for the pentamer. The primary mode of polymerization involves the formation of a secondary carbocation from a propylene monomer, which then adds to another propylene molecule. Subsequent hydride

shifts and rearrangements within the growing carbocationic chain lead to the formation of various branched isomers.

The most common structural motifs found in propylene oligomers include methyl and longer alkyl branches.^[2] Based on the established mechanisms of propylene oligomerization, the pentamer is expected to be a mixture of numerous isomers of pentadecene (if a terminal double bond is present) or other internal alkenes. The double bond position can also vary among the isomers.

Table 1: General Properties of **Propylene Pentamer**

Property	Value	Reference
Molecular Formula	C15H30	[3]
Molecular Weight	210.40 g/mol	[3]
Appearance	Colorless liquid	-
Boiling Range	210 - 300 °C	-
Density (at 20°C)	~0.79 g/cm ³	-

Note: Specific values can vary depending on the isomeric composition of the product.

Branching Analysis

The degree and type of branching in **propylene pentamer** are critical determinants of its performance characteristics. The branching primarily consists of methyl groups along a longer carbon chain. The distribution of these branches is not random and is dictated by the relative stability of the carbocationic intermediates during polymerization.

Table 2: Representative ¹³C NMR Chemical Shifts for Branching in Propylene Oligomers

Carbon Type	Chemical Shift Range (ppm)
Primary Alkyl (Methyl)	10 - 30
Secondary Alkyl (Methylene)	15 - 55
Tertiary Alkyl (Methine)	20 - 60
Quaternary Alkyl	25 - 50
Alkene (sp2)	100 - 150

Data synthesized from general ^{13}C NMR chemical shift correlations for branched alkanes and alkenes.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols

Synthesis of Propylene Pentamer

Objective: To synthesize a mixture of **propylene pentamer** isomers via catalytic oligomerization of propylene.

Materials:

- Propylene (polymer grade)
- Solid Phosphoric Acid (SPA) or a supported nickel complex catalyst
- High-pressure reactor
- Heptane (solvent)
- Aluminum alkyl co-catalyst (if using a nickel complex)

Procedure (Illustrative, based on typical olefin oligomerization):

- A high-pressure stainless-steel reactor is charged with the catalyst (e.g., a supported nickel complex) and a solvent such as heptane.
- If required, a co-catalyst (e.g., an aluminum alkyl) is added to the reactor.

- The reactor is sealed, and the system is purged with an inert gas (e.g., nitrogen).
- The reactor is heated to the desired reaction temperature (typically ranging from 50 to 200°C).
- Propylene is introduced into the reactor, and the pressure is maintained at a constant value (e.g., 8 atm) for the duration of the reaction (e.g., 1 hour).
- The reaction mixture is continuously stirred.
- After the reaction period, the reactor is cooled, and the pressure is released.
- The resulting oligomer mixture is collected and can be further purified by distillation to separate the pentamer fraction from lower and higher oligomers.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the isomeric components of the **propylene pentamer** mixture.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

Procedure:

- A diluted sample of the **propylene pentamer** mixture is injected into the GC.
- The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final high temperature (e.g., 250°C) to ensure separation of the various C15 isomers.
- The separated components elute from the column and enter the mass spectrometer.
- Mass spectra are acquired for each eluting peak.

- Identification of the isomers is based on their mass spectral fragmentation patterns. Branched alkanes and alkenes typically show characteristic fragmentation at the branching points, leading to the formation of stable carbocations.^{[9][10][11]} The loss of alkyl radicals corresponding to the branches is a key diagnostic feature.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the types and extent of branching in the **propylene pentamer** mixture.

Instrumentation:

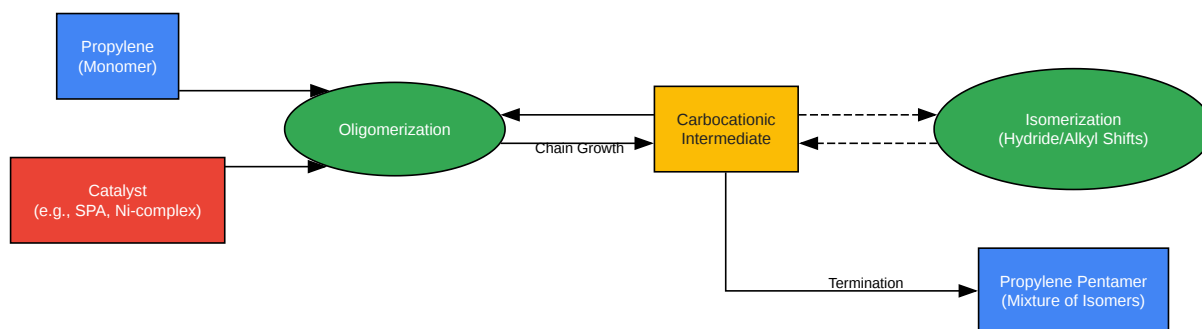
- High-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Deuterated chloroform (CDCl₃) as the solvent.

Procedure:

- A sample of the **propylene pentamer** mixture is dissolved in CDCl₃.
- ¹H and ¹³C NMR spectra are acquired.
- The ¹H NMR spectrum will show signals in the aliphatic region (typically 0.8 - 2.5 ppm) corresponding to methyl, methylene, and methine protons. Olefinic protons will appear further downfield (typically 4.5 - 6.0 ppm).
- The ¹³C NMR spectrum is particularly informative for identifying different types of carbon atoms. The chemical shifts can distinguish between methyl, methylene, methine, and quaternary carbons, as well as the sp² carbons of the double bond.^[2] The integration of these signals can provide quantitative information about the degree of branching.

Signaling Pathways and Logical Relationships

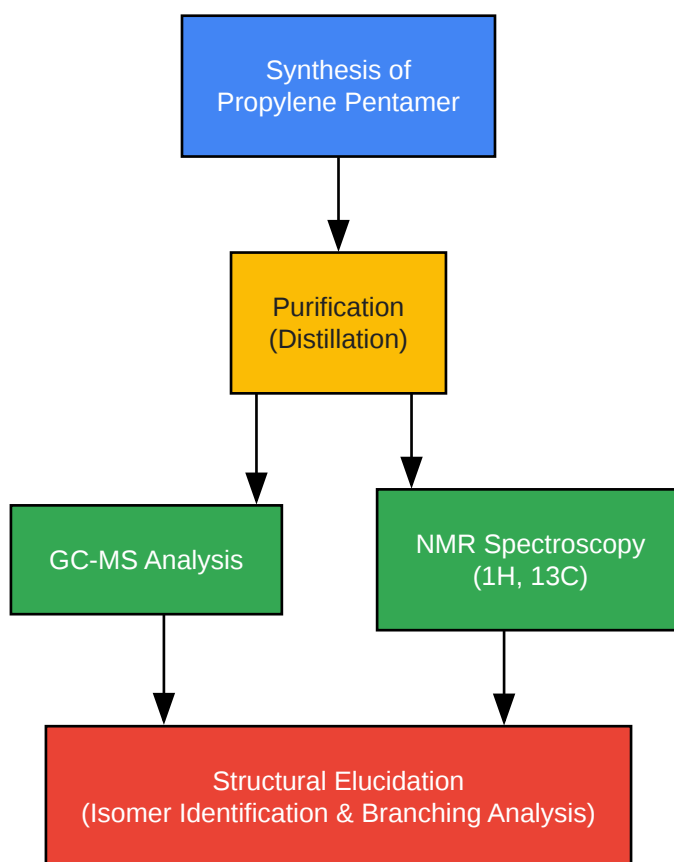
The formation of various **propylene pentamer** isomers can be understood through a logical workflow that starts from the propylene monomer and proceeds through a series of catalytic steps.



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Caption: Logical workflow of **propylene pentamer** synthesis.

The catalytic oligomerization of propylene proceeds through a carbocationic intermediate. This intermediate can undergo further chain growth by adding more propylene units or can isomerize through hydride and alkyl shifts, leading to the formation of a complex mixture of branched **propylene pentamer** isomers upon termination.



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Caption: Experimental workflow for **propylene pentamer** analysis.

The synthesized **propylene pentamer** is first purified to isolate the C15 fraction. This is followed by detailed analysis using GC-MS to separate and identify the individual isomers and NMR spectroscopy to determine the overall branching characteristics of the mixture. The data from both techniques are then integrated for a comprehensive structural elucidation.

Conclusion

Propylene pentamer is not a single molecular entity but rather a complex mixture of highly branched C15 olefins. The intricate isomeric composition, a direct result of the catalytic oligomerization mechanism, governs its physicochemical properties and, consequently, its industrial utility. A thorough understanding of the molecular structure and branching is crucial for the targeted design and application of this versatile chemical product. The analytical techniques of GC-MS and NMR spectroscopy are indispensable tools for the detailed

characterization of **propylene pentamer**, providing insights into its isomeric distribution and the nature of its branching.

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